molecular formula C5H7ClN2S B8675371 (4-Chloro-thiazol-2-yl)-dimethyl-amine

(4-Chloro-thiazol-2-yl)-dimethyl-amine

Cat. No.: B8675371
M. Wt: 162.64 g/mol
InChI Key: HRZIHPZRWBIRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-thiazol-2-yl)-dimethyl-amine is a thiazole-based compound featuring a chlorine atom at the 4-position and a dimethylamine group at the 2-position of the heterocyclic ring. Thiazole derivatives are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3

InChI Key

HRZIHPZRWBIRSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CS1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The position and nature of substituents on the thiazole ring significantly influence molecular weight, melting point, and solubility. Below is a comparison with key analogs:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Reference
4-(4-Chlorophenyl)thiazol-2-amine 4-ClPh, 2-NH₂ 213 236.72
4-(4-Fluorophenyl)thiazol-2-amine 4-FPh, 2-NH₂ 198 220.26
4-(4-Methoxyphenyl)thiazol-2-amine 4-MeOPh, 2-NH₂ 185 232.30
4-(4-Methylphenyl)thiazol-2-amine 4-MePh, 2-NH₂ 115 190.26
Hypothetical Target Compound 4-Cl, 2-NMe₂ N/A ~178.68 N/A

Key Observations :

  • The target compound’s molecular weight is lower than phenyl-substituted analogs due to the absence of an aryl group.
  • Chlorine at the 4-position may increase melting points compared to methyl or methoxy substituents (e.g., 4-MePh: 115°C vs. 4-ClPh: 213°C) .
Anti-inflammatory and Analgesic Potential
  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated significant COX-2 inhibition (IC₅₀: 0.12–1.8 µM) and analgesic effects in vivo, attributed to electron-withdrawing chloro groups enhancing receptor binding .
Antimicrobial Activity
  • N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives showed moderate to strong activity against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL) .
  • The dimethylamine group in the target compound could enhance membrane permeability, though direct antimicrobial data are lacking.

Structural and Crystallographic Insights

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): The thiazole ring forms dihedral angles of 9.2° (chlorophenyl) and 15.3° (dimethylaminophenyl), indicating partial conjugation . Weak intermolecular C–H⋯H interactions stabilize the crystal lattice, which may influence solubility and stability .

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